molecular formula C15H14O6 B600636 3-Hydroxyphloretin CAS No. 57765-66-9

3-Hydroxyphloretin

Cat. No. B600636
CAS RN: 57765-66-9
M. Wt: 290.27
InChI Key:
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Description

3-Hydroxyphloretin belongs to the class of organic compounds known as 2’-hydroxy-dihydrochalcones. These are organic compounds containing a dihydrochalcone skeleton that carries a hydroxyl group at the 2’-position . It is considered to be a flavonoid .


Synthesis Analysis

The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to sieboldin biosynthesis . Two putative 3-hydroxylases in two wild Malus species were identified whose DHC profile is dominated by sieboldin . CYP98A proteins of wild Malus accessions were able to produce 3-hydroxyphloretin, ultimately leading to sieboldin accumulation by co-expression with PGT2 .


Molecular Structure Analysis

3-Hydroxyphloretin is a phenylpropanoid lacking the heterocyclic C ring and the double bond between α and β positions on the three carbon atoms bridge between homocycles rings A and B . This makes 3-hydroxyphloretin a very flexible molecule, able to bind efficiently with biological macromolecules .


Chemical Reactions Analysis

3-Hydroxyphloridzin and 3-hydroxyphloretin can occur as intermediates in the oxidation of phloridzin and phloretin by polyphenol oxidases (PPO) .

Scientific Research Applications

  • Antioxidant and Anticancer Properties : 3-Hydroxyphloretin has been identified as an excellent antioxidant among several dihydrochalcone compounds isolated from ornamental Malus 'Red Splendor' fruit. Its antioxidant capacity was evaluated using DPPH and ABTS assays. This compound also exhibited notable cytotoxicity against different cancer cell lines, suggesting potential benefits for human health (Xiao et al., 2017).

  • Antibacterial Activity : Research indicates that 3-Hydroxyphloretin shows antibacterial effects on both Gram-positive and Gram-negative bacteria. It can cause damage to bacterial cells by increasing protein and inorganic phosphate leakage. The study highlights its potential for broad-spectrum antibacterial properties and applications in the food industry (Wang et al., 2020).

  • Enzymatic Production and Bioactivity : Enzymatic production of 3-OH Phlorizin, a glucoside of 3-OH phloretin, has been explored. 3-OH phloretin has shown potent inhibitory effects on the differentiation of preadipocytes into adipocytes and lipid accumulation, indicating its potential as a bioactive polyphenol with health benefits (Nguyen et al., 2021).

  • Skin Care Applications : In a study focused on the Formosan apple, 3-Hydroxyphloretin was identified as an active constituent with potent hydroxyl radical-scavenging and cellular tyrosinase-reducing activities in human epidermal melanocytes. These findings suggest its potential use as a cosmetic agent (Lin et al., 2007).

  • Pharmacokinetic Studies : 3-Hydroxyphloretin was studied for its pharmacokinetic properties. A high-performance liquid chromatographic method was developed for the determination of phloretin (related to 3-Hydroxyphloretin) in rat serum, aiding in the understanding of its kinetics in biological systems (Remsberg et al., 2010).

  • Anti-Cancer Effects and Mechanisms : The biochemical basis of the anti-cancer effects of phloretin, including 3-Hydroxyphloretin, was explored. The review discusses how phloretin influences cancer cell signaling and its potential as an anti-cancer agent (Choi, 2019).

Mechanism of Action

Target of Action

3-Hydroxyphloretin, a derivative of phloretin, is known to interact with various biological macromolecules . These interactions are the primary targets of 3-Hydroxyphloretin and play a crucial role in its mechanism of action.

Mode of Action

3-Hydroxyphloretin, due to its flexible structure, can efficiently bind with biological macromolecules . This binding leads to the activation or blocking of intracellular signaling pathways , resulting in various biological effects.

Biochemical Pathways

3-Hydroxyphloretin is biosynthesized via the phenylpropanoid pathway . This pathway is a well-known metabolic route and has been extensively studied in various plant species . The compound is a key intermediate for the biosynthesis of dihydrochalcone compounds found in different plant species .

Pharmacokinetics

It is known that phloretin, from which 3-hydroxyphloretin is derived, can increase the fluidity of biological membranes and enhance the penetration of administered drugs . This suggests that 3-Hydroxyphloretin may have similar properties, potentially impacting its bioavailability.

Result of Action

The interaction of 3-Hydroxyphloretin with biological macromolecules and its subsequent impact on intracellular signaling pathways result in a range of biological properties. These include antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .

Action Environment

The action of 3-Hydroxyphloretin can be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of 3-Hydroxyphloretin, is influenced by biotic and abiotic stress and environmental factors such as UV radiation, wounding, or pathogen attack .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNABJBYLQABXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Synthesis routes and methods

Procedure details

Then, 4.3 g of 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone was dissolved in 16 ml of methanol, and 33 ml of a hydrochloric acid/methanol reagent was added to the solution and the mixture was refluxed for 10 minutes. Then, the reaction liquid was poured into ice water and extracted with ethyl acetate, and the ethyl acetate layer was washed with water, dried with anhydrous sodium sulfate and filtered and the solvent was removed from the filtrate by distillation. The obtained residue was subjected to the silica gel column chromatography (160 g of 240-400 mesh silica gel, n-hexane/ethyl acetate=1/1, 0.3 kg/cm2). Fractions of 40 ml were collected and the 28th to 49th fractions were combined, and the solvent was removed by distillation to obtain 933.6 mg (yield=34.9%) of 1-(2,4,6-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone.
Name
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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